molecular formula C19H30N4O2S B2467703 N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921569-14-4

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No.: B2467703
CAS No.: 921569-14-4
M. Wt: 378.54
InChI Key: PIXIYYDMDLBFJU-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Derivative Formation: The cyclohexylureido group can be introduced by reacting the thiazole derivative with cyclohexyl isocyanate.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.

    Urea Derivatives: Compounds with similar urea groups, such as phenylurea and thiourea.

Uniqueness

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c24-17(20-12-14-7-3-1-4-8-14)11-16-13-26-19(22-16)23-18(25)21-15-9-5-2-6-10-15/h13-15H,1-12H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXIYYDMDLBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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